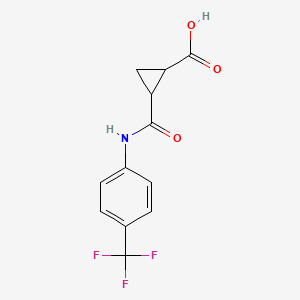
2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid, also known as CPCCOEt, is a small molecule antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The development of CPCCOEt has led to significant advancements in the understanding of the underlying mechanisms of mGluR1 signaling and its potential therapeutic applications.
Applications De Recherche Scientifique
-
19F NMR Studies of Proteins
- Field : Biomolecular NMR
- Application : Trifluoromethyl tags are used to optimize resolution in 19F NMR studies of proteins .
- Method : The chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes is evaluated under conditions of varying polarity .
- Results : The BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : TFMP derivatives are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
N-Arylation of Imidazoles and Amines
- Field : Organic Chemistry
- Application : 4-(Trifluoromethyl)phenylboronic acid is used for N-arylation of imidazoles and amines .
- Method : The reaction is conducted in the presence of copper-exchanged fluorapatite as a catalyst .
- Results : This method allows for the preparation of aryl ketones by cross-coupling reaction with acid chlorides .
Propriétés
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)6-1-3-7(4-2-6)16-10(17)8-5-9(8)11(18)19/h1-4,8-9H,5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZXUZONTVYBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)
![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)



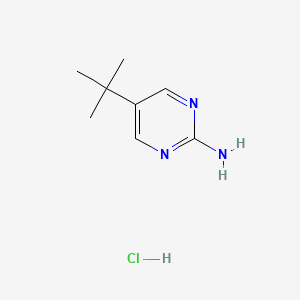
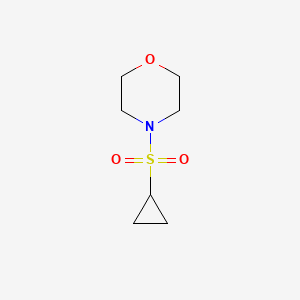
![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)
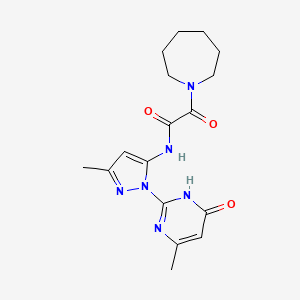
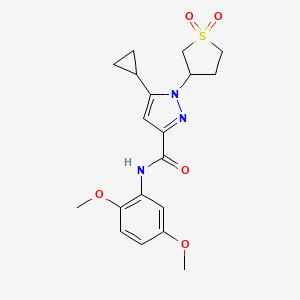
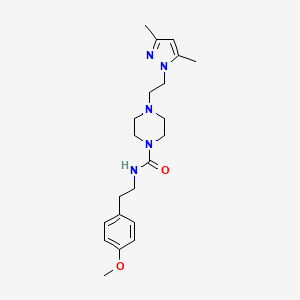

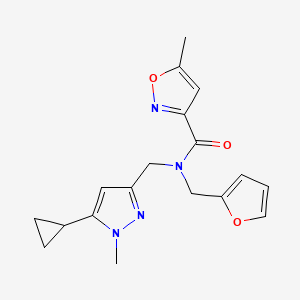
![6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2685976.png)